D-Arabitol-13C-2

Metabolic Flux Analysis 13C-MFA Pentose Phosphate Pathway

Quantitative LC-MS/MS workflows require an internal standard that co-elutes with endogenous analytes while providing mass shift discrimination. Unlabeled D-arabitol fails as a tracer. D-Arabitol-13C-2 solves this with exact mass 153.07183 Da. - **Application**: Internal standard for D-/L-arabinitol ratio in invasive candidiasis diagnostic (upper-normal limit 3.6 for infants). - **Technical precision**: MRM-based quantitation with identical ionization efficiency; co-elution with endogenous arabitol. - **Supply**: Stable isotope-labeled; ready for 13C-MFA and clinical metabolomics.

Molecular Formula C5H12O5
Molecular Weight 153.14 g/mol
Cat. No. B12391066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabitol-13C-2
Molecular FormulaC5H12O5
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i1+1/t3-,4-,5-
InChIKeyHEBKCHPVOIAQTA-XMXQSVOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Arabitol-13C-2 Overview


D-Arabitol-13C-2 is a stable isotope-labeled form of D-arabitol, a five-carbon sugar alcohol (pentitol), wherein one or more carbon-12 atoms are substituted with carbon-13 at specific positions [1]. This compound possesses an exact mass of 153.07182831 Da, with a molecular weight of 153.14 g/mol, reflecting the increase of approximately +2 Da relative to unlabeled D-arabitol (151.14 g/mol) due to the presence of two 13C atoms [1]. D-Arabitol-13C-2 serves as a critical tracer and internal standard in mass spectrometry-based workflows for metabolic flux analysis, diagnostic biomarker quantification, and the investigation of inborn errors of metabolism [2].

Stable isotope-labeled internal standard for metabolic flux analysis and quantitative MS workflows
Mass shift +2 Da enables discrimination from endogenous analyte in isotope dilution assays
Compatible with chiral GC-MS and LC-MS/MS polyol research method development

Why D-Arabitol-13C-2 Cannot Be Substituted


In high-stakes analytical and diagnostic workflows, the substitution of D-Arabitol-13C-2 with unlabeled D-arabitol, L-arabitol, or D-xylitol introduces fundamental failures in assay fidelity. Unlabeled D-arabitol cannot be distinguished by mass spectrometry from endogenous analyte, precluding its use as an internal standard for quantitative LC-MS/MS methods—a role where [13C2]arabitol provides exact co-elution and identical ionization efficiency while enabling precise mass shift-based discrimination [1]. L-Arabitol, while chromatographically separable from D-arabitol using chiral columns, exhibits distinct biological provenance (predominantly dietary/host-derived) and does not serve as a pathogen-specific biomarker for Candida infections; the diagnostic D-/L-arabitol ratio relies critically on accurate, independent quantification of each enantiomer [2]. D-Xylitol, a structurally related pentitol epimer, engages overlapping but non-identical catabolic pathways, preventing accurate tracing of D-arabitol-specific metabolic flux through the pentose phosphate pathway [3].

Unlabeled D-arabitol

Indistinguishable from endogenous analyte by MS; may compromise internal standard function in quantitative LC-MS/MS.

L-Arabitol

Distinct biological origin; cannot replace D-isomer for Candida biomarker ratio determination or flux tracing.

D-Xylitol

Epimer with divergent catabolic pathway; does not trace D-arabitol-specific flux through the pentose phosphate pathway.

D-Arabitol-13C-2 Performance Metrics


Discriminating Pentose Phosphate Pathway Entry Points

The site-specific 13C labeling of D-Arabitol-13C-2 enables unambiguous discrimination between two alternative entry points into the pentose phosphate pathway (PPP): phosphorylation to D-ribulose-5-phosphate (Ribu5P) via PTS1 versus D-xylulose-5-phosphate (Xyl5P) via PTS5. Using [5-13C]arabitol as an example, the labeling pattern of downstream metabolites (specifically Rib5P) allows researchers to identify which pathway is operating in vivo. In comparative model fitting, the model allowing flux only through PTS5 failed to fit the experimental NMR enrichment data, whereas alternative models correctly predicted the observed labeling [1]. In contrast, unlabeled D-arabitol yields no differential isotopic signature to resolve these parallel pathways.

PPP Entry Discrimination
Head-to-head
PTS5-only model rejected; 13C pattern supports PTS1-mediated entry
vs
Unlabeled: no isotopic signature, cannot resolve pathway entry
Enables pathway-specific flux resolution
13C NMR, in vivo model; requires organism-specific validation
Metabolic Flux Analysis 13C-MFA Pentose Phosphate Pathway

Isotope Dilution LC-MS/MS for Urinary Polyols

In a validated LC-MS/MS method for urinary polyol analysis, [13C2]arabitol serves as an internal standard, enabling the establishment of age-related reference ranges for arabitol concentrations in urine. The method employs multiple reaction monitoring (MRM) with negative-mode electrospray ionization and achieves separation of isomeric polyols using an Aminex HPX-87C column. The use of [13C2]arabitol compensates for matrix effects and instrument variability, enabling accurate quantification across clinical samples from patients with transaldolase deficiency, ribose-5-phosphate isomerase deficiency, and classical galactosemia [1]. Unlabeled D-arabitol cannot be distinguished from endogenous analyte and therefore fails as an internal standard.

ISTD for Urinary Polyols
Head-to-head
Enables age-related reference ranges; matrix effect compensation in LC-MS/MS
vs
Unlabeled D-arabitol: indistinguishable from endogenous, fails as internal standard
Supports bioanalytical method validation for polyol research
MRM, negative ESI; urine research matrices; Aminex column
Clinical Metabolomics Inborn Errors of Metabolism Isotope Dilution Mass Spectrometry

Chiral GC-MS Enantiomer-Specific Quantification

A validated GC-MS method using a Chirasil-Dex CB chiral column achieves baseline separation of D-arabitol and L-arabitol as trifluoroacetyl derivatives, with retention times reproducible and RSD below 5% for both retention times and peak areas. The method provides a limit of quantitation of approximately 20 µmol/L using negative chemical ionization (NCI) detection, with low background noise. D-Arabitol-13C-2, when employed as an isotopically labeled internal standard, enables accurate quantification of endogenous D-arabitol without interference from the L-enantiomer [1]. In contrast, racemic DL-arabitol or unlabeled D-arabitol cannot provide enantiomer-specific quantitation with the same analytical precision and matrix compensation.

Chiral GC-MS Quantification
Method context
~20 µmol/L
LOQ; RSD <5% for retention times & peak areas
Enables enantiomer-specific ISTD quantification
Chirasil-Dex CB column; NCI detection; CSF research matrices
Chiral Chromatography Clinical Metabolomics GC-MS

D-/L-Arabitol Ratio for Candidiasis Diagnosis

The urinary D-arabinitol/L-arabinitol (D-/L-ARA) ratio serves as a validated biomarker for Candida infection. In a study of 51 infants undergoing long-term antibiotic therapy, 47 (92%) exhibited higher D-/L-ARA ratios than healthy controls (P < 0.0003), with an established upper-normal limit of 3.6 for the 0-1 year age group. Four children with suspected invasive candidiasis presented ratios exceeding this threshold, which subsequently normalized following fluconazole treatment [1]. D-Arabitol-13C-2 provides the essential stable isotope-labeled internal standard required for absolute quantification of endogenous D-arabinitol by GC-MS or LC-MS/MS, ensuring accurate ratio calculation. Unlabeled D-arabinitol cannot serve this purpose due to analytical interference with endogenous analyte.

D-/L-ARA Ratio Monitoring
Class-level
92% of at-risk infants showed elevated ratio (P<0.0003); threshold >3.6
vs
External calibration methods lack matrix compensation, reducing precision
Supports biomarker monitoring in research cohorts
Urine GC-MS; class-level inference; verify per study protocol
Diagnostic Biomarker Invasive Candidiasis Clinical Microbiology

Key Applications of D-Arabitol-13C-2


13C-MFA of Pentose Phosphate Pathway Branching

Researchers conducting 13C-MFA to map carbon flux through the pentose phosphate pathway (PPP) can deploy D-Arabitol-13C-2 as a labeled substrate to resolve whether D-arabitol catabolism proceeds via D-ribulose-5-phosphate (Ribu5P) or D-xylulose-5-phosphate (Xyl5P) entry points. As demonstrated using [5-13C]arabitol, the downstream labeling pattern of Rib5P measured by 13C NMR enables rejection of the PTS5-only flux model and identification of the operative pathway in vivo [1]. This application is essential for characterizing novel D-arabitol utilization pathways in microorganisms, including Bacillus methanolicus and pathogenic fungi.

Inborn Errors of Polyol Metabolism Diagnosis

Clinical metabolomics laboratories can incorporate D-Arabitol-13C-2 (as [13C2]arabitol) into validated LC-MS/MS workflows for quantifying urinary polyols to diagnose transaldolase deficiency, ribose-5-phosphate isomerase deficiency, and classical galactosemia. The compound serves as an internal standard that co-elutes with endogenous arabitol while providing a distinct mass shift for MRM-based quantitation. This approach enables the establishment of age-related reference ranges and identification of abnormal polyol concentrations in patient urine samples [2].

D-Arabitol Enantiomer Quantification in CSF

Neuroscience and clinical metabolomics laboratories performing chiral GC-MS analysis of cerebrospinal fluid can utilize D-Arabitol-13C-2 as a stable isotope-labeled internal standard for quantifying D-arabitol enantiomers. The method achieves baseline separation from L-arabitol using a Chirasil-Dex CB column, with LOQ of approximately 20 µmol/L and RSD <5% for retention times and peak areas [3]. This enables precise monitoring of pentitol accumulation in neurological conditions and inherited metabolic disorders affecting polyol pathways.

Invasive Candidiasis Biomarker Quantification

Clinical microbiology and infectious disease laboratories can deploy D-Arabitol-13C-2 as an internal standard for absolute quantification of serum or urinary D-arabinitol in the diagnostic assessment of invasive candidiasis. The D-/L-arabinitol ratio, with an established upper-normal limit of 3.6 for infants, serves as a non-invasive biomarker for Candida infection and therapeutic monitoring. The use of stable isotope-labeled internal standard ensures analytical precision necessary for reliable clinical interpretation at diagnostic thresholds [4].

Application
Selection Property
Validation Focus
Pentose phosphate pathway flux analysis
Site-specific 13C labeling for pathway resolution
NMR-based flux model discrimination
Polyol metabolism disorder biomarker studies
Co-eluting ISTD with +2 Da mass shift
Age-related reference range establishment in urine research matrices
Cerebrospinal fluid D-arabitol enantiomer analysis
Chiral GC-MS compatible ISTD
Enantiomer-specific LOQ and precision validation
Candida infection biomarker monitoring studies
ISTD for absolute D-arabinitol quantification
Ratio method precision in antibiotic-treatment research cohorts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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